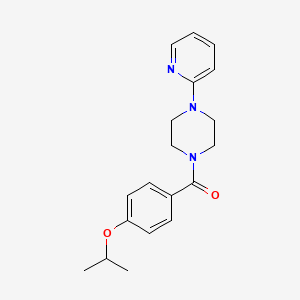
3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects through multiple pathways. It has been shown to activate the caspase-dependent apoptotic pathway, leading to cell death in cancer cells. It also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to scavenge free radicals and prevent oxidative damage, which may help protect against various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit significant anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of this compound, which may help to elucidate its mechanism of action. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models.
Synthesis Methods
The synthesis of 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one has been reported by several researchers. One of the most commonly used methods involves the reaction of 5-fluoro-2-hydroxyacetophenone with 6-bromo-1,3-benzodioxole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-propen-1-one to obtain the final product.
Scientific Research Applications
3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, oxidative stress, and neurodegenerative diseases. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It also has potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFO4/c18-12-5-10(17-11(6-12)8-22-9-23-17)1-3-15(20)14-7-13(19)2-4-16(14)21/h1-7,21H,8-9H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDDKBUOXVHKMY-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=CC(=O)C3=C(C=CC(=C3)F)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C/C(=O)C3=C(C=CC(=C3)F)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)

![N-cyclopropyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5370598.png)
![3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)

![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![7-(4-fluorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370655.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5370662.png)
![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)